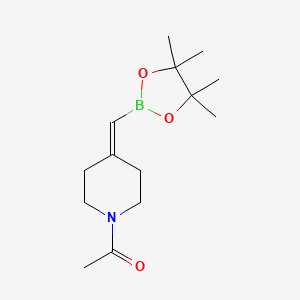
4-(6-Methoxypyridazin-3-yl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridazine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or DMF (dimethylformamide) until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for (4-(6-Methoxypyridazin-3-yl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyridazinyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid.
Reduction: (4-(6-Methoxypyridazin-3-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the development of new agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol largely depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The methoxypyridazinyl group can interact with specific amino acid residues in the target protein, leading to inhibition of its function .
Comparación Con Compuestos Similares
Similar Compounds
(4-(6-Methoxypyridazin-3-yl)phenyl)methane: Similar structure but lacks the hydroxyl group.
(4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid: Similar structure but has a carboxylic acid group instead of a methanol group.
(4-(6-Methoxypyridazin-3-yl)phenyl)amine: Similar structure but has an amine group instead of a methanol group.
Uniqueness
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is unique due to the presence of both a methanol group and a methoxypyridazinyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
[4-(6-methoxypyridazin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |
Clave InChI |
MSTINLRNBGAINZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)


![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)


![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)


![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)

